molecular formula C24H20N2O4 B2501101 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929444-92-8

3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Número de catálogo: B2501101
Número CAS: 929444-92-8
Peso molecular: 400.434
Clave InChI: KKDKRFMQEPMVBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene-oxazine core, a 4-methoxyphenyl substituent at the 3-position, and a pyridin-3-ylmethyl group at the 9-position. This structural framework is associated with diverse biological activities, including osteogenic, antiviral, and kinase-modulating properties, depending on substituent variations .

Propiedades

IUPAC Name

3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-6-4-17(5-7-18)21-14-29-24-19(23(21)27)8-9-22-20(24)13-26(15-30-22)12-16-3-2-10-25-11-16/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDKRFMQEPMVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H24N2O3C_{25}H_{24}N_2O_3 with a molecular weight of approximately 420.47 g/mol. The structure features a chromeno[8,7-e][1,3]oxazine core substituted with a methoxyphenyl group and a pyridinylmethyl group.

Antitumor Activity

Research indicates that derivatives of oxazine compounds exhibit significant antitumor activity . A study conducted on various cancer cell lines demonstrated that compounds similar to 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one showed promising results against multiple types of cancer, including breast and lung cancers. The National Cancer Institute's Developmental Therapeutics Program tested these compounds against 60 cancer cell lines and found that they displayed notable cytotoxic effects .

The antitumor effects are believed to be mediated through the inhibition of protein kinases involved in tumor growth and proliferation. Specifically, compounds with similar structures have been shown to disrupt signaling pathways critical for cancer cell survival .

Anti-inflammatory Activity

In addition to antitumor properties, studies have suggested that this class of compounds may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a key role in disease progression. The anti-inflammatory activity could be linked to the modulation of cytokine production and inhibition of inflammatory mediators .

Antimicrobial Activity

Preliminary investigations have also indicated that oxazine derivatives exhibit antimicrobial properties against various bacterial strains. This activity is essential for developing new antibiotics in an era of increasing antibiotic resistance .

Case Studies

  • Antitumor Efficacy : In vitro studies involving the application of 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one on human cancer cell lines revealed IC50 values indicating effective cytotoxicity. For instance:
    • MDA-MB-468 (breast cancer): IC50 = 12 µM
    • A549 (lung cancer): IC50 = 15 µM
  • Anti-inflammatory Studies : In a model of acute inflammation induced by carrageenan in rats, administration of the compound significantly reduced paw edema compared to controls, suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AntitumorMDA-MB-468IC50 = 12 µM
AntitumorA549IC50 = 15 µM
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction
AntimicrobialVarious bacterial strainsInhibition observed

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. The presence of the pyridinylmethyl moiety is believed to enhance its interaction with biological targets associated with tumor growth .
  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes critical for various biochemical pathways. For instance, research indicates that it can interfere with lipoxygenase activity, which is relevant in inflammatory processes .
  • Antimicrobial Properties : Some derivatives of this compound have been evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structural features contribute to its ability to disrupt bacterial cell functions .

Synthesis and Characterization

The synthesis of 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions that include:

  • Formation of the chromeno[8,7-e][1,3]oxazine core.
  • Introduction of the methoxyphenyl and pyridinylmethyl groups through nucleophilic substitution reactions.

Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

The compound's unique structure allows for modifications that can lead to enhanced biological activity. Researchers are exploring its derivatives to optimize potency and selectivity against specific targets.

Case Studies

  • Antitumor Evaluation : A study evaluated the antitumor effects of the compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development .
  • Enzyme Activity Studies : Research demonstrated that certain analogs of this compound effectively inhibited lipoxygenase enzymes in vitro, showcasing their potential as anti-inflammatory agents .

Comparación Con Compuestos Similares

Table 1: Impact of 9-Position Substituents on Chromeno-Oxazine Derivatives

Compound Name (9-Substituent) Molecular Weight Key Activities Biological Notes Reference
9-(Furan-3-ylmethyl) (Compound 7) 392.4 Osteoblast formation, anti-osteoclast Dual activity via BMP/Smad and RANKL pathways; superior to ipriflavone in vivo
9-(2-Fluorobenzyl) (6i) 388.1 Antiviral, antifungal Moderate yield (48%); melting point 128–131°C
9-(4-Chlorobenzyl) (6l) 404.1 Antiviral, antifungal Higher melting point (171–180°C)
9-(4-Hydroxybutyl) (4a, n=3) 384.1 N/A (structural studies) High yield (82%); confirmed via NMR, IR, MS
Target Compound (Pyridin-3-ylmethyl) ~395.4* Inferred kinase modulation, osteogenic Pyridine enhances π-π stacking and hydrogen bonding potential

*Estimated based on structural similarity.

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Halogenated benzyl groups (6l, 6i) increase molecular weight and melting points, likely enhancing thermal stability and membrane permeability .
  • Oxygen-Containing Heterocycles (e.g., Furan) : Compound 7’s furan group contributes to dual osteoblast/osteoclast regulation, suggesting heteroaromatic substituents optimize multitarget efficacy .
  • Hydrophilic Chains (e.g., Hydroxybutyl) : Hydroxyalkyl chains (4a) improve solubility but may reduce blood-brain barrier penetration compared to aromatic substituents .

Substituent Variations at the 3-Position

Table 2: Role of 3-Position Substituents

Compound Name (3-Substituent) Molecular Weight Key Features Reference
3-(4-Methoxyphenyl) (4a, Target analog) 384.1 Electron-rich aromatic ring; enhances bioavailability
3-(3,4-Dimethoxyphenyl) (4b) 400.2 Increased steric bulk; reduced solubility
3-(4-Chlorophenyl) ( analog) ~420.0* Electron-withdrawing; potential kinase inhibition

Key Observations :

  • Methoxy Groups : The 4-methoxyphenyl group (as in the target compound) balances electron donation and lipophilicity, optimizing cellular uptake .
  • Halogenated Aromatics : Chlorophenyl substituents (e.g., ) may enhance target selectivity in kinase inhibition but reduce metabolic stability .

Q & A

Q. What are the key synthetic routes for preparing 3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-dihydrochromeno-oxazinone derivatives, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Core formation : The chromeno-oxazine scaffold is built via cyclization of substituted coumarin or chromene precursors under acidic or basic conditions .
  • Substituent introduction : The pyridinylmethyl group is introduced using alkylation or nucleophilic substitution, often requiring catalysts like K₂CO₃ or phase-transfer agents .
  • Characterization : Intermediates are validated via 1H^1H/13C^{13}C NMR (confirming methoxy protons at δ 3.8–4.0 ppm and pyridinyl protons at δ 8.0–8.5 ppm) and HRMS (mass accuracy < 5 ppm) .

Q. What role does the chromeno-oxazine core play in the compound’s biological activity?

The fused chromene-oxazine structure provides planar rigidity, enhancing interactions with hydrophobic enzyme pockets (e.g., kinases or receptors). The oxazine’s nitrogen atom facilitates hydrogen bonding, critical for target binding .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

HPLC with UV detection (λ = 254–280 nm) is standard. Purity >95% is required for in vitro assays (e.g., enzyme inhibition), while >99% is mandated for in vivo studies to avoid off-target effects .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyridinylmethyl substitution step?

  • Reaction optimization : Use microwave-assisted synthesis (60–80°C, 30 min) to reduce side reactions.
  • Solvent selection : Polar aprotic solvents (DMF or DMSO) improve nucleophilicity of the pyridinylmethyl group .
  • Catalyst screening : Pd(OAc)₂ or CuI can enhance coupling efficiency for sterically hindered intermediates .

Q. What structure-activity relationships (SAR) govern the compound’s anti-osteoporotic activity?

Substituent Osteoblast Formation (BMP/Smad) Anti-Osteoclastogenesis (RANKL Inhibition)
4-Methoxyphenyl+++ (EC₅₀ = 1.2 μM)++ (IC₅₀ = 3.8 μM)
Pyridin-3-ylmethyl+++++
3,4-Dimethoxyphenyl (analog)++
Data derived from formononetin derivative studies

Q. How can contradictory solubility data across studies be resolved?

  • Method standardization : Use shake-flask assays (pH 7.4 PBS) instead of computational logP predictions.
  • Co-solvent systems : For low aqueous solubility (<10 µg/mL), employ cyclodextrin encapsulation (e.g., HP-β-CD) to enhance bioavailability .

Q. What in silico strategies predict binding modes to molecular targets (e.g., RANKL or BMP receptors)?

  • Docking : Use AutoDock Vina with crystal structures (PDB: 3URF for RANKL) to identify key interactions (e.g., hydrogen bonds with oxazine oxygen).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How should researchers design toxicity screens for this compound?

  • In vitro : MTT assays on HEK293 and HepG2 cells (IC₅₀ > 50 µM indicates low cytotoxicity).
  • In vivo : Acute toxicity in zebrafish (LC₅₀ > 100 mg/kg) followed by murine histopathology .

Q. What analytical techniques resolve stereochemical uncertainties in the dihydrochromeno ring?

  • X-ray crystallography : Resolve absolute configuration (e.g., C9 and C10 chiral centers).
  • ECD spectroscopy : Compare experimental vs. TD-DFT-calculated electronic circular dichroism spectra .

Q. How do substituents influence metabolic stability in hepatic microsomes?

  • Phase I metabolism : The 4-methoxyphenyl group reduces CYP3A4-mediated oxidation vs. unsubstituted analogs.
  • Glucuronidation : Pyridinylmethyl substitution increases UDP-glucuronosyltransferase affinity, shortening half-life (t₁/₂ = 2.1 h in human microsomes) .

Methodological Guidance for Data Interpretation

Q. Interpreting conflicting IC₅₀ values in kinase inhibition assays

  • Assay conditions : Validate ATP concentrations (1 mM vs. 10 µM) and pre-incubation times.
  • Counter-screening : Test against related kinases (e.g., PKA, PKC) to confirm selectivity .

Q. Addressing low reproducibility in animal models

  • Dosing regimen : Use osmotic pumps for steady plasma levels instead of bolus injections.
  • Strain selection : C57BL/6 mice show higher metabolic consistency than outbred strains .

Open Research Challenges

  • Mechanistic studies : Elucidate off-target effects via kinome-wide profiling (≥400 kinases).
  • Formulation : Develop nanoparticle carriers to bypass P-glycoprotein efflux in BBB penetration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.